(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

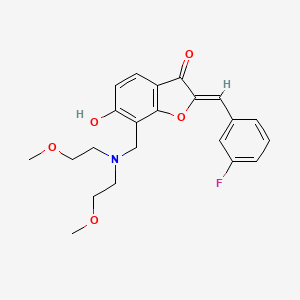

The compound “(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene moiety at the 2-position and a bis(2-methoxyethyl)amino-methyl substituent at the 7-position. The 3-fluorobenzylidene group introduces electronic and steric effects that may influence bioactivity, while the hydroxy group at the 6-position and the methoxyethyl side chains contribute to polarity and solubility.

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO5/c1-27-10-8-24(9-11-28-2)14-18-19(25)7-6-17-21(26)20(29-22(17)18)13-15-4-3-5-16(23)12-15/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZKSSXFVRDQCV-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)F)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to consolidate existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that may influence its biological activity. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

Research indicates that compounds similar to this compound may exert their effects through multiple pathways:

- Enzyme Inhibition : Many benzofuran derivatives are known to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting that this compound could be effective against viral infections.

Antiviral Activity

A study on related benzofuran derivatives highlighted their efficacy against Hepatitis B Virus (HBV). The triphosphate form of these compounds exhibited potent inhibition of HBV polymerase, with IC50 values in the low micromolar range . While specific data on this compound is limited, its structural similarity suggests potential antiviral activity.

Cytotoxicity and Selectivity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar structures have shown low cytotoxicity at therapeutic concentrations. For instance, compounds tested in cell-based assays did not exhibit significant cytotoxic effects at concentrations up to 100 µM .

Data Summary

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| HBV Polymerase Inhibition | 120 nM | |

| Cytotoxicity (Cell Lines) | >100 µM |

Case Studies

- Anti-HBV Activity : In a controlled study, a related compound demonstrated an EC50 value of 7.8 nM against HBV in vitro. This suggests that modifications to the benzofuran structure can significantly enhance antiviral efficacy .

- Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives could inhibit the reverse transcriptase enzyme of HIV, indicating broader antiviral potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The primary structural analogs of this compound differ in the substituents on the benzylidene group or adjacent positions. A closely related compound, “(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one” (CAS 900275-73-2), replaces the 3-fluoro group with a 2-chloro substituent . This variation highlights critical differences in halogen type (F vs. Cl) and position (meta vs. ortho), which modulate electronic, steric, and physicochemical properties.

Data Table: Structural and Hypothetical Physicochemical Comparison

| Property | Target Compound (3-Fluoro) | Analog (2-Chloro) |

|---|---|---|

| Substituent Position | 3-Fluorobenzylidene | 2-Chlorobenzylidene |

| Halogen Type | Fluorine (atomic radius: 0.64 Å) | Chlorine (atomic radius: 0.99 Å) |

| Molecular Formula | C₂₂H₂₃FNO₆ | C₂₂H₂₃ClNO₆ |

| Molecular Weight (g/mol) | ~440.4 | ~456.9 |

| Predicted logP | ~1.8 (moderate lipophilicity) | ~2.5 (higher lipophilicity) |

| Polar Surface Area (Ų) | ~110 (due to hydroxy and methoxy groups) | ~110 (similar polar groups) |

Key Findings and Hypotheses

Smaller size reduces steric hindrance compared to chlorine. Chlorine (ortho position): Increases lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility. The ortho position introduces steric bulk, possibly affecting binding to flat enzymatic pockets .

Substituent Position :

- The meta-fluoro configuration in the target compound may allow better alignment with target active sites compared to the ortho-chloro analog, where steric clashes could occur.

Biological Implications :

- Fluorinated compounds are often prioritized in drug discovery for their ability to modulate bioavailability and resistance profiles. Chlorinated analogs, while less common, may exhibit higher potency in certain targets due to increased hydrophobic interactions .

Limitations in Available Evidence

The provided evidence lacks direct bioactivity or pharmacokinetic data for these compounds. Comparisons are thus based on structural trends in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.